5-amino-1-[(3-bromo-4-methoxyphenyl)methyl]-N-(3,4-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-amino-1-[(3-bromo-4-methoxyphenyl)methyl]-N-(3,4-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound with a complex structure. It is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The compound also features various substituents, including amino, bromo, methoxy, and difluorophenyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-[(3-bromo-4-methoxyphenyl)methyl]-N-(3,4-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps. One common method is the cycloaddition reaction between an azide and an alkyne to form the triazole ring. This reaction is often catalyzed by copper (Cu) or ruthenium (Ru) catalysts under mild conditions. The subsequent introduction of the amino, bromo, methoxy, and difluorophenyl groups can be achieved through various substitution reactions, using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, large-scale production may require the development of specialized equipment and processes to handle the specific requirements of each reaction step.
Chemical Reactions Analysis
Types of Reactions
5-amino-1-[(3-bromo-4-methoxyphenyl)methyl]-N-(3,4-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove specific substituents or alter the oxidation state of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific substituents with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated or deoxygenated compounds.
Scientific Research Applications
5-amino-1-[(3-bromo-4-methoxyphenyl)methyl]-N-(3,4-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 5-amino-1-[(3-bromo-4-methoxyphenyl)methyl]-N-(3,4-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The triazole ring and its substituents can bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-amino-1-[(3-bromo-4-methoxyphenyl)methyl]-N-(3,4-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide
- 5-amino-1-[(3-bromo-4-methoxyphenyl)methyl]-N-(3,4-difluorophenyl)-1H-1,2,3-triazole-4-carboxylate
- 5-amino-1-[(3-bromo-4-methoxyphenyl)methyl]-N-(3,4-difluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both electron-donating (methoxy) and electron-withdrawing (bromo, difluorophenyl) groups can influence its reactivity and interactions with molecular targets, making it a valuable compound for various applications.
Biological Activity
5-amino-1-[(3-bromo-4-methoxyphenyl)methyl]-N-(3,4-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Pharmacological Profile
The triazole scaffold is known for its broad range of biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties. The specific compound has been evaluated for several of these activities:
Antifungal Activity
Research indicates that triazole derivatives exhibit significant antifungal properties. For instance, compounds with similar triazole structures have shown high efficacy against Candida albicans and other pathogenic fungi. The structure of 5-amino-1H-triazoles allows for interactions with fungal enzymes critical for cell wall synthesis and membrane integrity .
Antibacterial Activity
The compound has also demonstrated antibacterial activity against various strains of bacteria. Studies have shown that triazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways .
Anticancer Properties
Notably, compounds containing the triazole ring have been investigated for their anticancer potential. The specific compound has been tested in vitro against several cancer cell lines, showing promising results in inhibiting cell proliferation. The anticancer activity is often attributed to the ability of triazoles to induce apoptosis or inhibit angiogenesis in tumor cells .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various substituents on the triazole ring and adjacent phenyl groups.
Substituent | Effect on Activity |
---|---|
3-Bromo group | Enhances antifungal and antibacterial activity |
4-Methoxy group | Increases lipophilicity and cellular uptake |
3,4-Difluoro group | Modulates electronic properties and potency |
Research indicates that modifications to these groups can lead to improved selectivity and potency against specific pathogens or cancer cells .
Case Studies
Several studies have focused on similar triazole compounds to assess their biological activities:
- Antifungal Screening : A study evaluating a series of triazole derivatives found that compounds with methoxy and bromo substitutions exhibited significantly lower Minimum Inhibitory Concentration (MIC) values against Candida species compared to standard antifungals like fluconazole .
- Anticancer Evaluation : In vitro studies on related triazole compounds demonstrated effective cytotoxicity against breast cancer cell lines (e.g., MDA-MB-231) with IC50 values ranging from 5 to 10 µM. These findings suggest a potential pathway for developing new anticancer agents based on the triazole scaffold .
Properties
IUPAC Name |
5-amino-1-[(3-bromo-4-methoxyphenyl)methyl]-N-(3,4-difluorophenyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrF2N5O2/c1-27-14-5-2-9(6-11(14)18)8-25-16(21)15(23-24-25)17(26)22-10-3-4-12(19)13(20)7-10/h2-7H,8,21H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYLYYCZSXPGDEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2C(=C(N=N2)C(=O)NC3=CC(=C(C=C3)F)F)N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrF2N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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